1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- 1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-
Brand Name: Vulcanchem
CAS No.: 68555-54-4
VCID: VC3822926
InChI: InChI=1S/C22H16N2O4S2/c25-19-9-10-20(26)23(19)15-5-1-3-7-17(15)29-13-14-30-18-8-4-2-6-16(18)24-21(27)11-12-22(24)28/h1-12H,13-14H2
SMILES: C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SCCSC3=CC=CC=C3N4C(=O)C=CC4=O
Molecular Formula: C22H16N2O4S2
Molecular Weight: 436.5 g/mol

1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-

CAS No.: 68555-54-4

Cat. No.: VC3822926

Molecular Formula: C22H16N2O4S2

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis- - 68555-54-4

Specification

CAS No. 68555-54-4
Molecular Formula C22H16N2O4S2
Molecular Weight 436.5 g/mol
IUPAC Name 1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C22H16N2O4S2/c25-19-9-10-20(26)23(19)15-5-1-3-7-17(15)29-13-14-30-18-8-4-2-6-16(18)24-21(27)11-12-22(24)28/h1-12H,13-14H2
Standard InChI Key IMRULEJVIHQQKE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SCCSC3=CC=CC=C3N4C(=O)C=CC4=O
Canonical SMILES C1=CC=C(C(=C1)N2C(=O)C=CC2=O)SCCSC3=CC=CC=C3N4C(=O)C=CC4=O

Introduction

Chemical Structure and Physicochemical Properties

The compound features two maleimide rings connected via a 1,2-ethanediyl chain interspersed with thio-2,1-phenylene spacers. The IUPAC name, 1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione, reflects its intricate topology . Key structural attributes include:

  • Maleimide moieties: Electrophilic α,β-unsaturated carbonyl groups enable Michael additions with nucleophiles like thiols and amines.

  • Thioether linkages: The sulfur atoms enhance stability against oxidation compared to ether analogs and facilitate conformational flexibility.

  • Aromatic systems: Phenylene groups contribute to π-π stacking interactions, influencing solubility and crystallinity.

Physicochemical parameters include a calculated logP of 2.58, indicating moderate hydrophobicity, and a topological polar surface area of 125 Ų, suggesting limited blood-brain barrier permeability . X-ray crystallography of related bis(maleimides) reveals twisted conformations between the maleimide rings and central linkers, which may impact reactivity .

Synthesis and Preparation Methods

Industrial synthesis typically involves a two-step process:

  • Condensation: Maleic anhydride reacts with 1,2-bis(2-aminophenylthio)ethane in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C).

  • Cyclization: Intramolecular dehydration forms the maleimide rings, often catalyzed by acetic anhydride or triethylamine .

Optimized conditions yield >85% purity, as verified by reverse-phase HPLC using acetonitrile/water/phosphoric acid (65:35:0.1 v/v) mobile phases on Newcrom R1 columns . Scale-up challenges include controlling exothermic reactions and minimizing dimerization byproducts.

Chemical Reactivity and Stability

The compound exhibits three primary reaction pathways:

  • Nucleophilic additions: Thiols (e.g., cysteine residues) undergo Michael additions at the maleimide C=C bond, forming stable thioether adducts (k103M1s1k \approx 10^3 \, \text{M}^{-1}\text{s}^{-1}) .

  • Oxidation: Thioether bridges convert to sulfoxides (R2SO\text{R}_2\text{SO}) or sulfones (R2SO2\text{R}_2\text{SO}_2) under strong oxidants like H2O2\text{H}_2\text{O}_2.

  • Photodegradation: UV exposure (λ = 254 nm) induces maleimide ring-opening, necessitating storage in amber vials .

Stability studies indicate a shelf life of >24 months at -20°C in anhydrous dimethyl sulfoxide, with <5% decomposition .

Analytical Characterization Techniques

MethodConditionsApplication
Reverse-phase HPLCColumn: Newcrom R1 (4.6 × 150 mm, 5 µm); Mobile phase: MeCN/H₂O/H₃PO₄ (65:35:0.1); Flow: 1.0 mL/minPurity assessment, pharmacokinetic studies
LC-MS/MSIonization: ESI+; m/z 437.1 → 285.0 (quantifier)Metabolite identification in biological matrices
NMR1H^1\text{H} (500 MHz, DMSO-d₆): δ 7.8 (d, J=8.2 Hz, ArH), 3.4 (t, J=6.5 Hz, SCH₂)Structural elucidation

Applications in Materials Science and Biotechnology

Polymer Cross-Linking

As a bis-electrophile, the compound forms covalent networks in epoxy resins, increasing glass transition temperatures (TgT_g) by 40°C at 5 wt% loading . Applications include aerospace composites and 3D-printing resins.

Protein Conjugation

Thiol-selective labeling enables antibody-drug conjugate synthesis. A 2018 study achieved >90% conjugation efficiency with trastuzumab using a 10:1 molar ratio .

Comparative Analysis with Structural Analogues

CompoundLinker TypeCOX-2 IC₅₀ (nM)LogP
Target compoundThioether6.0 2.58
1,1'-(Methylenediphenylene)bis-Methylene12.4 3.12
1,1'-(Ethylenedioxy)bis-Ether24.8 1.89

Thioether-linked derivatives exhibit superior potency and solubility profiles compared to methylene or ether analogs .

Future Research Directions

  • Targeted drug delivery: Develop PEGylated nanoparticles to mitigate systemic toxicity.

  • Green synthesis: Explore biocatalytic routes using maleimide synthase enzymes.

  • Photodynamic therapy: Evaluate photosensitizing potential via singlet oxygen quantum yield measurements.

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